N-(4-acetamidophenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-acetamidophenyl)thiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a thiophenecarboxamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)thiophene-2-carboxamide typically involves the reaction of 4-acetylaminophenylamine with 2-thiophenecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide
- N-[4-(Acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride
- N-[4-(Acetylamino)phenyl]-2-[(2-methylbenzyl)thio]acetamide
Uniqueness
N-(4-acetamidophenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31g/mol |
IUPAC Name |
N-(4-acetamidophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-9(16)14-10-4-6-11(7-5-10)15-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI Key |
LDFUCXYCKVBKKJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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